molecular formula C8H12N2O2S B1281950 N-(2-Aminophenyl)-N-methylmethanesulfonamide CAS No. 90140-21-9

N-(2-Aminophenyl)-N-methylmethanesulfonamide

Cat. No. B1281950
Key on ui cas rn: 90140-21-9
M. Wt: 200.26 g/mol
InChI Key: YPMKIXADVWKELK-UHFFFAOYSA-N
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Patent
US04534789

Procedure details

50.2 g of N-methyl-N-(2-nitrophenyl)methanesulfonamide, prepared by the procedure of Example 5, is added to 220 ml of concentrated HCl and contacted with 183.3 g of SnCl2.2H2O. The mixture is heated on a steam bath for one hour. The reaction mixture is treated with enough 5-10% NaOH to raise the pH to 9 while maintaining the temperature of the mixture less than 25° C. The crude reaction mixture is then extracted with CH2Cl2. The CH2Cl2 extracts are dried with MgSO4 and then filtered and concentrated on a rotary evaporator. The solid product obtained (38.1 g), m.p. 138°-139° was used without further purification in the next step.
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
183.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)[S:3]([CH3:6])(=[O:5])=[O:4].O.O.Cl[Sn]Cl.[OH-].[Na+]>Cl>[NH2:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[N:2]([CH3:1])[S:3]([CH3:6])(=[O:5])=[O:4] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
50.2 g
Type
reactant
Smiles
CN(S(=O)(=O)C)C1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
183.3 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
220 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a steam bath for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH to 9
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the mixture less than 25° C
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is then extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 extracts are dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid product obtained (38.1 g), m.p. 138°-139°
CUSTOM
Type
CUSTOM
Details
was used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)N(S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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